molecular formula C10H16N2O2 B7576065 N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide

Cat. No.: B7576065
M. Wt: 196.25 g/mol
InChI Key: MZMZZWRWQRWSRD-UHFFFAOYSA-N
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Description

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is a chemical compound that features a pyrrolidinone ring, which is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide typically involves the reaction of 2-oxopyrrolidine with appropriate alkylating agents under controlled conditions. One common method includes the reaction of 2-oxopyrrolidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-pyrrolidin-1-yl)-butyramide
  • Pyrrolidine-2-one derivatives
  • Pyrrolidine-2,5-diones

Uniqueness

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11-8(2)7-12-6-4-5-10(12)14/h3,8H,1,4-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZZWRWQRWSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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